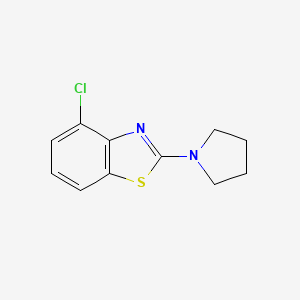

4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

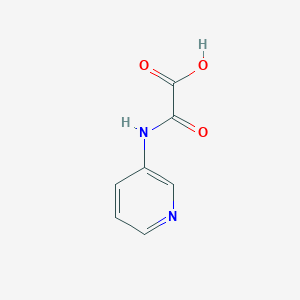

“4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole” is a compound that contains a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzothiazole ring is a bicyclic aromatic compound that is part of many biologically active compounds .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives . Another example is the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines by reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is a bicyclic aromatic compound .Scientific Research Applications

Photophysical Properties and Coordination Chemistry

- Cyclopalladated complexes of benzothiadiazoles, including derivatives related to 4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole, exhibit significant absorption in UV-Vis spectra and fluorescence in solution at room temperature, indicating their potential use in photophysical applications (Mancilha et al., 2011).

Synthesis of Heterocycles

- Novel syntheses involving benzothiazoles, a class to which this compound belongs, have been reported. These methods are efficient for heterocyclizations and the attachment of pharmacophores, showcasing the chemical versatility of this compound (Katritzky et al., 2000).

Metabolic Stability in Drug Development

- Research on phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) inhibitors has investigated benzothiazole derivatives, highlighting their relevance in enhancing metabolic stability, an essential factor in drug development (Stec et al., 2011).

Electrochromic Materials

- Derivatives of benzothiazole, like this compound, have been used in the development of fast-switching green electrochromic polymers. These materials demonstrate potential for various applications in display technologies due to their coloration efficiency and rapid switching times (Ming et al., 2015).

Antimicrobial and Antitubercular Activities

- Several studies have synthesized benzothiazole derivatives to evaluate their antimicrobial and antitubercular activities, suggesting their potential use in combating infectious diseases (Bhoi et al., 2016); (Patel & Agravat, 2007).

Cancer Research and Drug Design

- Benzothiazole compounds have been explored for their potential as cancer therapeutics. They have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, making them valuable in anticancer drug design (Allam et al., 2020); (Bl & Sharad Vk, 2010).

Molecular Binding and DNA Interaction

- Research involving the binding properties of benzothiazole derivatives to DNA has significant implications for understanding their potential use in targeted therapies and molecular diagnostics (Bera et al., 2021).

Apoptosis Inducers in Cancer Therapy

- Some benzothiazole derivatives have been identified as apoptosis inducers, with activity against specific cancer cell lines. This discovery opens avenues for developing new anticancer agents targeting apoptotic pathways (Zhang et al., 2005).

Future Directions

The future directions for “4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole” could involve further exploration of its biological activities and potential therapeutic applications. The pyrrolidine ring and the benzothiazole ring are both versatile scaffolds that can be modified to generate a wide range of biologically active compounds . Therefore, there is potential for the development of new compounds with different biological profiles.

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, potentially affecting multiple pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the compound is a powder at room temperature , which could potentially influence its stability and efficacy.

properties

IUPAC Name |

4-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFFMPARLLJNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)

![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)

![N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2820811.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)

![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2820820.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)

![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)